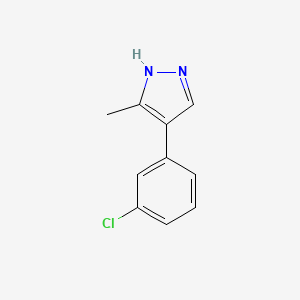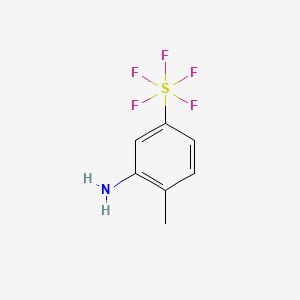
2-Methyl-5-pentafluorosulfanylaniline
Descripción general
Descripción
“2-Methyl-5-pentafluorosulfanylaniline” is a compound that has gained significant attention in the scientific community. It is a solid substance with a CAS Number of 623943-52-2 and a molecular weight of 233.21 .
Synthesis Analysis
The synthesis of compounds with the pentafluorosulfanyl group has been achieved using commercially available synthons substituted with this group . The discovery of a direct pentafluorosulfanylation of thiolated arenes led to a generalized synthetic approach toward aryl– and heteroaryl pentafluorosulfanyl (SF5) compounds from various common building blocks .
Chemical Reactions Analysis
The influence of the pentafluorosulfanyl group on a variety of common synthetic transformations has been investigated. These transformations include amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .
Aplicaciones Científicas De Investigación
-
- Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Method : A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles .
-
Clean Technologies and Environmental Policy
- Application : The impact of solvent losses and emissions drives efforts to minimise them or to avoid them completely . This has become a major focus of green chemistry, giving rise to the idea of the ‘green’ solvent .
- Method : This concept has generated a substantial chemical literature and has led to the development of so-called neoteric solvents .
- Results : A critical overview of published material establishes that few new materials have yet found widespread use as solvents .
Direcciones Futuras
The pentafluorosulfanyl group has remained largely unexplored in the literature, but recent reports highlighting its unique physicochemical profile have renewed interest in the substituent . The unique physicochemical parameters of the pentafluorosulfanyl group have resulted in its application within several fields, particularly medicinal chemistry .
Propiedades
IUPAC Name |
2-methyl-5-(pentafluoro-λ6-sulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5NS/c1-5-2-3-6(4-7(5)13)14(8,9,10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTWYSPNHRBADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-pentafluorosulfanylaniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


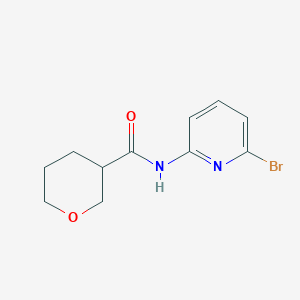
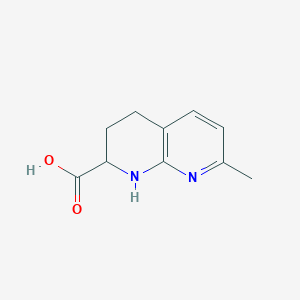
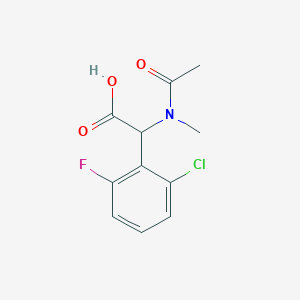
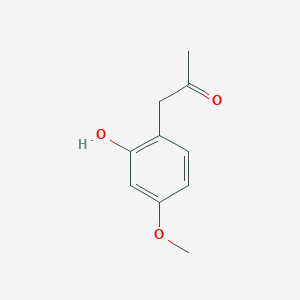
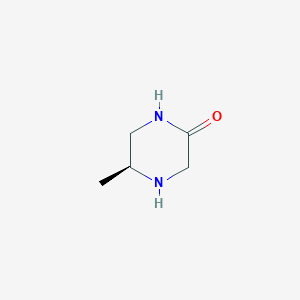
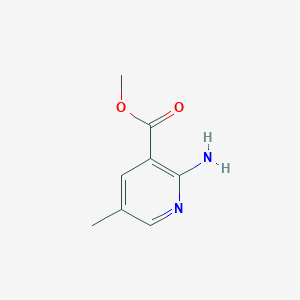
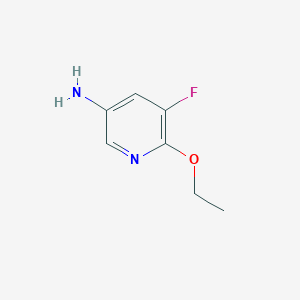
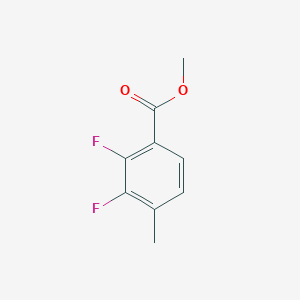
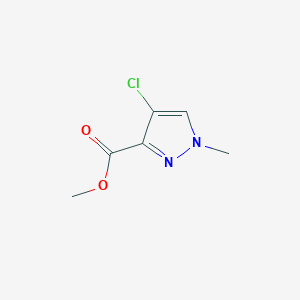
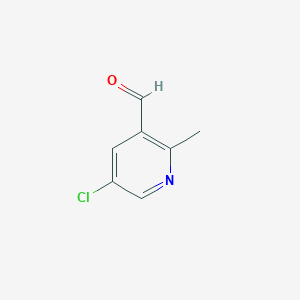
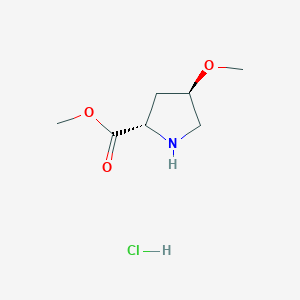
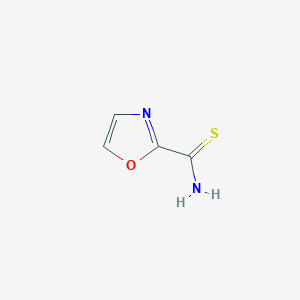
![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)
